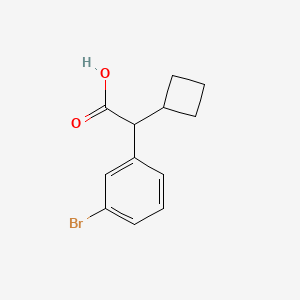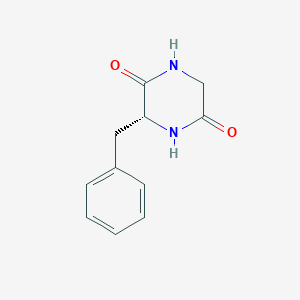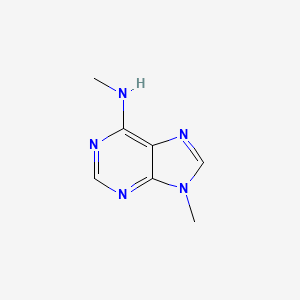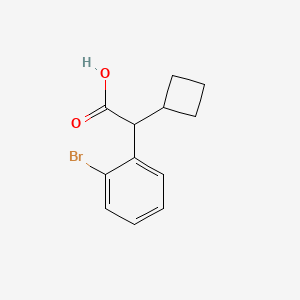
2-(3-bromophenyl)-2-cyclobutylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-2-cyclobutylacetic acid, also known as 3-Bromo-2-cyclobutylacetic acid (3-B2CBA), is an organic compound that is used in a variety of scientific applications. It is a colorless solid with a melting point of approximately 120-122°C. 3-B2CBA is a versatile compound that is used in a range of scientific research and laboratory experiments.
科学研究应用
3-B2CBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in homogeneous catalysis, and as a ligand in coordination chemistry. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrazines. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 3-B2CBA is not well understood. However, it is believed to act as a Lewis acid, which can interact with Lewis bases to form complexes. It can also act as an electrophile, which can react with nucleophiles to form covalent bonds. In addition, 3-B2CBA can act as a Brønsted acid, which can donate protons to react with Brønsted bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B2CBA have not been studied extensively. However, it is believed to have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also believed to have a range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant effects.
实验室实验的优点和局限性
The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. Its low cost makes it an attractive choice for researchers on a budget. Its high reactivity allows it to be used in a wide range of reactions, including those involving nucleophiles, electrophiles, and Lewis acids. Finally, its availability in a variety of forms makes it convenient for researchers to use in their experiments.
The main limitation of 3-B2CBA is its potential toxicity. It is known to be toxic in high concentrations, and care should be taken when handling it in the laboratory. In addition, it is not soluble in water, which can make it difficult to work with in some experiments.
未来方向
The future directions for 3-B2CBA are numerous. It has potential applications in the fields of drug discovery, materials science, and biochemistry. In drug discovery, it could be used to synthesize new drugs with novel mechanisms of action. In materials science, it could be used to create new polymers and other materials with unique properties. In biochemistry, it could be used to study the mechanism of action of various biological molecules. In addition, it could be used to create new catalysts for chemical reactions.
Conclusion
In conclusion, 3-B2CBA is a versatile compound that is used in a variety of scientific research and laboratory experiments. It has a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of 3-B2CBA is its potential toxicity. The future directions for 3-B2CBA are numerous, and it has potential applications in the fields of drug discovery, materials science, and biochemistry.
合成方法
3-B2CBA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic acid in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic acid ester, which can then be hydrolyzed to the desired compound. Another method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic anhydride in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic anhydride, which can then be hydrolyzed to the desired compound.
属性
IUPAC Name |
2-(3-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-6-2-5-9(7-10)11(12(14)15)8-3-1-4-8/h2,5-8,11H,1,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGHUWKJUUPJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)
![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)




![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)
![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)
